2-(azepan-1-yl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an azepane ring and a difluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-azepanyl)-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with azepane in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
- Temperature: 60-80°C
- Solvent: Acetonitrile or dichloromethane
- Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of 2-(1-azepanyl)-N-(2,4-difluorophenyl)acetamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Piperidinyl)-N-(2,4-difluorophenyl)acetamide
- 2-(1-Morpholinyl)-N-(2,4-difluorophenyl)acetamide
- 2-(1-Pyrrolidinyl)-N-(2,4-difluorophenyl)acetamide
Uniqueness
2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C14H18F2N2O |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C14H18F2N2O/c15-11-5-6-13(12(16)9-11)17-14(19)10-18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,10H2,(H,17,19) |
InChI Key |
RIEXHWNKFALTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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